molecular formula C13H16ClNO3 B5748946 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine

4-[(4-chloro-2-methylphenoxy)acetyl]morpholine

Cat. No. B5748946
M. Wt: 269.72 g/mol
InChI Key: SSTJFSULEYMREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chloro-2-methylphenoxy)acetyl]morpholine, also known as Cloxyfonac, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

4-[(4-chloro-2-methylphenoxy)acetyl]morpholine has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine has been investigated for its potential use as an herbicide due to its ability to inhibit the growth of certain plant species.

Mechanism of Action

4-[(4-chloro-2-methylphenoxy)acetyl]morpholine works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-[(4-chloro-2-methylphenoxy)acetyl]morpholine has been shown to reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine is its low toxicity profile, which makes it a safe compound to work with in laboratory settings. However, one limitation is that it may not be effective in all animal models, which could limit its potential applications.

Future Directions

There are several potential future directions for research on 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be conducted on its potential use as an herbicide or in other agricultural applications. Finally, the synthesis of analogs of 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine could be explored to identify compounds with improved efficacy and safety profiles.

Synthesis Methods

4-[(4-chloro-2-methylphenoxy)acetyl]morpholine can be synthesized through the reaction of 4-chloro-2-methylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product can then be reacted with morpholine to obtain 4-[(4-chloro-2-methylphenoxy)acetyl]morpholine.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-10-8-11(14)2-3-12(10)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJFSULEYMREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.